Cas no 1326662-69-4 (2-Methoxy-4-Methylphenylboronic Acid Pinacol Ester)

2-Methoxy-4-Methylphenylboronic Acid Pinacol Ester is a boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The pinacol ester group enhances shelf life and handling by protecting the boronic acid moiety from protodeboronation and hydrolysis. This compound is particularly useful in synthesizing biaryl structures, where the methoxy and methyl substituents can influence electronic and steric properties. Its compatibility with mild reaction conditions and broad substrate scope makes it a valuable intermediate in pharmaceutical and materials chemistry. The crystalline solid form ensures precise measurement and reproducibility in synthetic applications.
2-Methoxy-4-Methylphenylboronic Acid Pinacol Ester structure
1326662-69-4 structure
Product Name:2-Methoxy-4-Methylphenylboronic Acid Pinacol Ester
CAS No:1326662-69-4
MF:C14H21BO3
MW:248.125744581223
MDL:MFCD18732610
CID:1057795
PubChem ID:21343471
Update Time:2025-10-31

2-Methoxy-4-Methylphenylboronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • 1,3,2-Dioxaborolane,2-(2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-
    • 2-Methoxy-4-methylphenylboronic acid pinacol ester
    • 2-(2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • P17023
    • MFCD18732610
    • CS-0189692
    • BDC66269
    • SCHEMBL15334799
    • DB-391418
    • 1326662-69-4
    • AKOS027322946
    • SY311004
    • 2-(2-methoxy-4-methyl-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • EN300-1706414
    • 2-Methoxy-4-Methylphenylboronic Acid Pinacol Ester
    • MDL: MFCD18732610
    • Inchi: 1S/C14H21BO3/c1-10-7-8-11(12(9-10)16-6)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3
    • InChI Key: AWAHITZHCWNFEJ-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(C)=CC=2OC)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 248.1583747g/mol
  • Monoisotopic Mass: 248.1583747g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7

2-Methoxy-4-Methylphenylboronic Acid Pinacol Ester Pricemore >>

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abcr
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2-Methoxy-4-Methylphenylboronic Acid Pinacol Ester Suppliers

Amadis Chemical Company Limited
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(CAS:1326662-69-4)2-Methoxy-4-Methylphenylboronic Acid Pinacol Ester
Order Number:A1122879
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:30
Price ($):175.0/669.0
Email:sales@amadischem.com

Additional information on 2-Methoxy-4-Methylphenylboronic Acid Pinacol Ester

Comprehensive Overview of 2-Methoxy-4-Methylphenylboronic Acid Pinacol Ester (CAS No. 1326662-69-4)

2-Methoxy-4-Methylphenylboronic Acid Pinacol Ester (CAS No. 1326662-69-4) is a highly versatile boronic ester compound widely utilized in organic synthesis, pharmaceutical research, and material science. This arylboronate derivative is particularly valued for its stability and reactivity in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in modern drug discovery and agrochemical development. The presence of the methoxy and methyl substituents on the phenyl ring enhances its electronic properties, making it a preferred building block for constructing complex molecular architectures.

In recent years, the demand for 2-Methoxy-4-Methylphenylboronic Acid Pinacol Ester has surged due to its critical role in developing targeted therapies and bioconjugates. Researchers frequently search for "boronic acid pinacol ester applications" or "CAS 1326662-69-4 solubility," reflecting growing interest in its physicochemical properties and compatibility with diverse reaction conditions. Its hydrolytic stability compared to free boronic acids makes it indispensable for air-sensitive or aqueous-phase reactions, addressing common challenges in medicinal chemistry workflows.

The compound's pinacol protection strategy is a focal point for synthetic chemists exploring "how to deprotect boronic esters" or "alternatives to pinacol boronates." This interest aligns with industry trends toward optimizing green chemistry protocols, where milder deprotection methods are sought to reduce waste. Notably, 1326662-69-4 exhibits excellent compatibility with microwave-assisted synthesis, a technique gaining traction for accelerating high-throughput screening campaigns in pharmaceutical R&D.

From a commercial perspective, inquiries like "suppliers of 2-Methoxy-4-Methylphenylboronic Acid Pinacol Ester" or "bulk pricing CAS 1326662-69-4" highlight its industrial relevance. The compound's shelf stability and ease of handling under inert atmospheres contribute to its popularity in contract manufacturing organizations (CMOs). Analytical data, including HPLC purity and NMR spectral characterization, are frequently requested parameters, underscoring the importance of quality control in precursor selection for API synthesis.

Emerging applications in OLED materials and organic electronics have further expanded the utility of 2-Methoxy-4-Methylphenylboronic Acid Pinacol Ester. Its ability to participate in polymerization reactions while maintaining electron-donating characteristics makes it valuable for designing conductive polymers. This dual functionality in small-molecule drugs and advanced materials positions it as a multidisciplinary research tool, bridging gaps between traditionally separate scientific domains.

Environmental considerations also drive innovation around this compound, with searches for "biodegradable boronic esters" or "1326662-69-4 ecotoxicity" reflecting regulatory awareness. While not classified as hazardous, proper laboratory handling protocols for organoboron compounds remain essential knowledge for users. The compound's low volatility and crystalline solid form at room temperature contribute to safer workplace handling compared to liquid-phase reagents.

In summary, 2-Methoxy-4-Methylphenylboronic Acid Pinacol Ester (CAS No. 1326662-69-4) represents a critical intersection of synthetic accessibility, structural tunability, and broad applicability. Its continued prominence in peer-reviewed literature and patent filings confirms its status as a high-value chemical intermediate with sustained relevance across evolving scientific frontiers.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1326662-69-4)2-Methoxy-4-Methylphenylboronic Acid Pinacol Ester
A1122879
Purity:99%/99%
Quantity:1g/5g
Price ($):175.0/669.0
Email